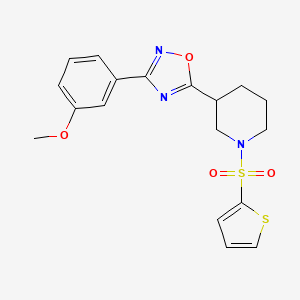
3-(3-Methoxyphenyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-Methoxyphenyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,2,4-oxadiazole, also known as MTPO, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. MTPO is a heterocyclic organic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities, such as antitumor, antifungal, and antibacterial properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has focused on synthesizing and evaluating the biological activities of 1,3,4-oxadiazole bearing compounds due to their significant biological properties. For instance, a study on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides revealed their potential against butyrylcholinesterase (BChE) enzyme and highlighted their binding affinity through molecular docking studies (Khalid et al., 2016). Another research synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and examined their anti-bacterial properties, showcasing moderate to talented activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Structural and Molecular Analysis
Crystal structure studies, along with Hirshfeld surface analysis and DFT calculations, have been conducted on novel 1,2,4-oxadiazole derivatives to understand their molecular interactions and properties. These studies provide insights into the reactive sites of the molecules for further chemical modifications and pharmaceutical applications (Kumara et al., 2017).
Anticancer and Antimicrobial Activities
Several studies have focused on the design, synthesis, and biological evaluation of 1,2,4-oxadiazole derivatives for their potential anticancer and antimicrobial activities. For example, novel derivatives containing the 5-phenyl thiophene moiety were synthesized and exhibited anticancer properties against various cell lines, indicating the compound's potential for further development as anticancer agents (Adimule et al., 2014). Another research synthesized propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus and evaluated them as promising anticancer agents, with certain compounds displaying strong anticancer activity relative to standard drugs (Rehman et al., 2018).
Antioxidant Activity
The antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives was assessed, revealing that certain compounds were effective radical scavengers. This suggests the potential of 1,2,4-oxadiazole compounds in oxidative stress-related therapeutic applications (Mallesha et al., 2014).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-24-15-7-2-5-13(11-15)17-19-18(25-20-17)14-6-3-9-21(12-14)27(22,23)16-8-4-10-26-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIWAKNRRXACEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

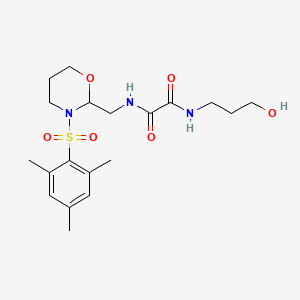
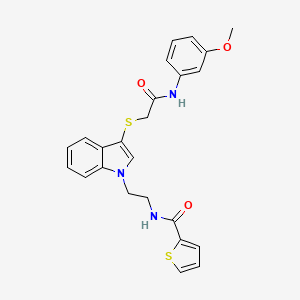
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630360.png)

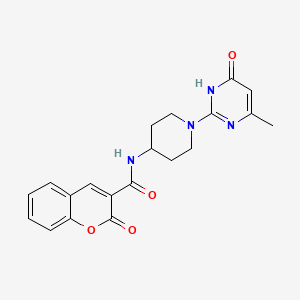
![1-[3-(2-Ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630364.png)
![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630366.png)
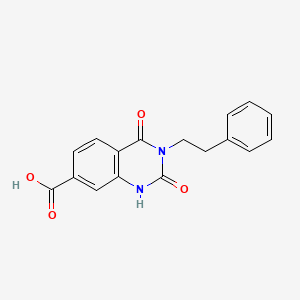
![[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2630371.png)
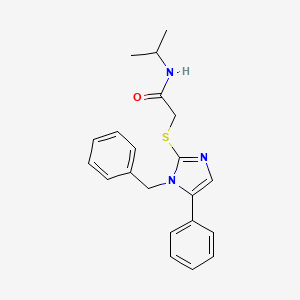
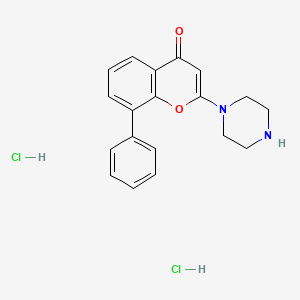
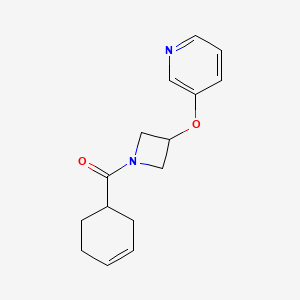
![1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2630378.png)
![3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol](/img/structure/B2630379.png)